Methyl 2-[4-(prop-2-ynamido)phenyl]acetate
CAS No.: 2097893-48-4
Cat. No.: VC5483428
Molecular Formula: C12H11NO3
Molecular Weight: 217.224
* For research use only. Not for human or veterinary use.
![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate - 2097893-48-4](/images/structure/VC5483428.png)
Specification
CAS No. | 2097893-48-4 |
---|---|
Molecular Formula | C12H11NO3 |
Molecular Weight | 217.224 |
IUPAC Name | methyl 2-[4-(prop-2-ynoylamino)phenyl]acetate |
Standard InChI | InChI=1S/C12H11NO3/c1-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16-2/h1,4-7H,8H2,2H3,(H,13,14) |
Standard InChI Key | CCNXQDYZPSLMID-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC=C(C=C1)NC(=O)C#C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Methyl 2-[4-(prop-2-ynamido)phenyl]acetate has the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . Its structure integrates:
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A methyl ester group at the acetate position.
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A para-substituted phenyl ring with a propiolamide (-NH-C≡C-) moiety.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 2097893-48-4 | |
Molecular Formula | C₁₂H₁₁NO₃ | |
Molecular Weight | 217.22 g/mol | |
Density | Not reported | – |
Boiling/Melting Points | Not reported | – |
Structural Analysis
The propiolamide group (-NH-C≡C-) introduces rigidity and electron-deficient triple-bond reactivity. This group is pivotal in click chemistry applications, enabling Huisgen cycloaddition with azides to form triazoles . Comparatively, methyl 2-(4-formylphenyl)acetate (CAS 96524-70-8) demonstrates how para-substituents alter electronic properties, enhancing electrophilic character at the formyl position . In Methyl 2-[4-(prop-2-ynamido)phenyl]acetate, the acetylene may similarly activate the phenyl ring for electrophilic substitution or serve as a conjugation site.
Synthesis and Manufacturing
Route 1: Acylation of Phenylacetate Derivatives
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Friedel-Crafts Acylation: Reacting methyl phenylacetate with propiolamide chloride in the presence of a Lewis acid (e.g., AlCl₃) could introduce the propiolamide group. This mirrors methods used to synthesize 5-propionyl-2-thiophenyl phenylacetate in pharmaceutical intermediates .
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Esterification: Coupling 4-(prop-2-ynamido)phenylacetic acid with methanol under acidic conditions.
Route 2: Modular Assembly
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Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): Introducing the acetylene moiety via click chemistry post-esterification .
Challenges in Synthesis
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Steric Hindrance: The para-substituted acetylene may impede reaction efficiency.
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Stability: Propiolamides are prone to hydrolysis under acidic/basic conditions, necessitating anhydrous synthesis environments .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The acetylene group’s bioorthogonal reactivity makes this compound a candidate for:
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Prodrug Development: Conjugating therapeutic agents via triazole linkages.
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Targeted Drug Delivery: Functionalizing nanoparticles or antibodies for site-specific release .
Materials Science
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Polymer Modification: Incorporating acetylene handles into polymers for crosslinking or functionalization.
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Surface Coatings: Enhancing adhesion through covalent bonding with azide-functionalized substrates .
Flavor and Fragrance Industry
While methyl phenylacetate is widely used for its honey-like aroma , the propiolamide substituent likely alters volatility and odor profile, limiting direct use in fragrances.
Future Research Directions
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Physicochemical Profiling: Experimental determination of solubility, melting point, and stability.
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Biological Studies: Screening for antimicrobial or anticancer activity, leveraging the acetylene’s reactivity.
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Process Optimization: Developing scalable synthesis protocols, potentially adapting Ullmann condensation or Friedel-Crafts methods .
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